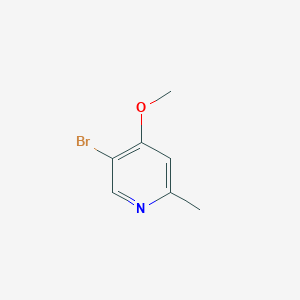

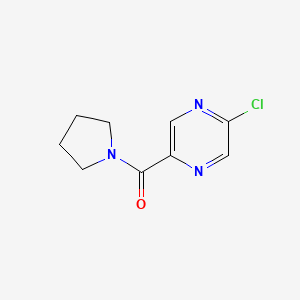

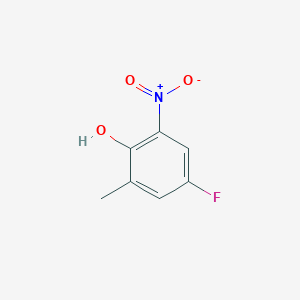

![molecular formula C13H15FN2O2 B1397228 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1047655-95-7](/img/structure/B1397228.png)

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Overview

Description

3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as 4-fluoro-1-oxaspiro[4.5]decan-2-one, is a fluorinated spirocyclic ketone compound with potential applications in a variety of scientific fields. It is an important intermediate for the production of various pharmaceuticals, agrochemicals, and other organic compounds. This compound is used in a variety of synthetic reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and alkylation reactions. It is also used as a building block in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Antihypertensive Activity : Research has shown that certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with similar structures to 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have potential as antihypertensive agents. These compounds were tested for their activity in reducing blood pressure in spontaneously hypertensive rats, with some showing promising results (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects : Another study explored the effects of similar 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives on neural calcium uptake and their protective action against brain edema, as well as their role in preventing memory and learning deficits. These compounds displayed notable neuroprotective and antiamnesic activities, suggesting potential applications in cognitive and neurological disorders (Tóth et al., 1997).

Tachykinin NK2 Receptor Antagonism : Research into spiropiperidines, which are structurally related to the compound , revealed that they could act as potent and selective non-peptide tachykinin NK2 receptor antagonists. This suggests potential therapeutic applications in conditions like bronchoconstriction (Smith et al., 1995).

Potential Antipsychotic Agents : Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been examined for their potential as antipsychotic agents. These studies focused on their biochemical and behavioral pharmacological profiles, indicating possible uses in psychiatric medication (Wise et al., 1985).

Antimycobacterial Activity : Research on enantiomerically pure spiroisoxazolidines derived from related compounds showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Kumar et al., 2010).

Muscarinic Agonist Activity : Some spirosuccinimide and spirooxazolidine derivatives, closely related to the compound , demonstrated muscarinic agonist activity, indicating potential for treating cognitive disorders like dementia (Tsukamoto et al., 1993).

Antiviral Activity : Certain derivatives, including 1-thia-4-azaspiro[4.5]decan-3-one, demonstrated inhibitory effects on human coronavirus replication, suggesting potential use in antiviral drug development (Apaydın et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is known that similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1) .

Mode of Action

The exact mode of action of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is suggested that similar compounds inhibit ripk1, which is a key component in the necroptosis signaling pathway .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is known that similar compounds affect the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Result of Action

The molecular and cellular effects of the action of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is known that similar compounds inhibit ripk1, which could potentially prevent necroptosis and therefore have therapeutic potential in treating diseases where necroptosis is implicated .

properties

IUPAC Name |

3-(4-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c14-10-1-3-11(4-2-10)16-9-13(18-12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIMMUOGSMFIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C(=O)O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

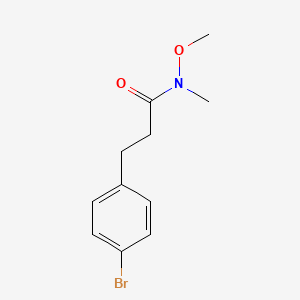

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)

![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)

![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)

![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)